molecular formula C8H11N3O B13921068 5-Amino-N,3-dimethylpicolinamide

5-Amino-N,3-dimethylpicolinamide

Cat. No.: B13921068
M. Wt: 165.19 g/mol
InChI Key: HYDUBJXQIUNNEN-UHFFFAOYSA-N
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Description

5-Amino-N,3-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group at the 5th position and two methyl groups at the N and 3rd positions of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,3-dimethylpicolinamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-nitro-3-methyl benzoic acid.

    Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination Reaction: The amino group is then chlorinated using reagents like thionyl chloride.

    Esterification Reaction: The resulting compound undergoes esterification to form an ester intermediate.

    Ammonolysis Reaction: Finally, the ester is converted to this compound through ammonolysis.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,3-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted picolinamides.

Scientific Research Applications

5-Amino-N,3-dimethylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N,3-dimethylpicolinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N,3-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-amino-N,3-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,9H2,1-2H3,(H,10,12)

InChI Key

HYDUBJXQIUNNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC)N

Origin of Product

United States

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